Allyl 1H,1H,2H,2H-perfluorooctyl ether

Description

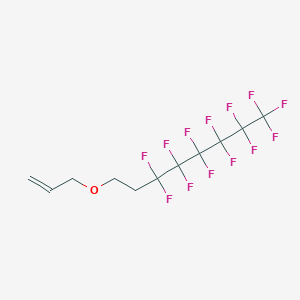

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-prop-2-enoxyoctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F13O/c1-2-4-25-5-3-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVGUNIIVWJTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F13O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544062 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-[(prop-2-en-1-yl)oxy]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103628-86-0 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-[(prop-2-en-1-yl)oxy]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Overview of Fluoroalkyl Ethers in Advanced Materials and Chemical Synthesis

Structural Classification within Contemporary Fluorinated Organic Chemistry

Allyl 1H,1H,2H,2H-perfluorooctyl ether belongs to the broader class of fluoroalkyl ethers. These are organic compounds characterized by an ether linkage (R-O-R') where at least one of the alkyl groups is partially or fully fluorinated. The presence of fluorine atoms imparts distinct properties that are not observed in their non-fluorinated counterparts.

The structure of this compound, CH2=CHCH2O(CH2)2(CF2)5CF3, is a prime example of a partially fluorinated ether. It possesses a hydrocarbon segment (the allyl and ethyl groups) and a perfluorinated segment (the perfluorooctyl tail). This amphiphilic nature, with both lipophilic/hydrophilic and fluorous domains, is central to its chemical behavior and applications.

The Williamson ether synthesis is a common and versatile method for the preparation of such ethers, including fluoroalkyl allyl ethers. researchgate.net This reaction typically involves the nucleophilic substitution of a halide by an alkoxide. researchgate.net In the context of synthesizing the title compound, this would involve the reaction of 1H,1H,2H,2H-perfluorooctan-1-ol with an allyl halide, such as allyl bromide, in the presence of a base. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H9F13O |

| Molecular Weight | 404.17 g/mol |

| CAS Number | 103628-86-0 |

Academic Significance in Current Chemical and Material Science Research

The academic significance of this compound and related fluoroalkyl ethers is primarily rooted in their application in materials science, particularly for the development of surfaces with controlled wettability. The perfluorooctyl tail is known for its low surface energy, which translates to high hydrophobicity (water repellency) and oleophobicity (oil repellency).

Research in this area focuses on modifying various substrates to create self-cleaning, anti-fouling, and anti-fingerprint surfaces. researchgate.net The allyl group in this compound serves as a reactive handle, allowing the molecule to be grafted onto surfaces or incorporated into polymer chains through various chemical reactions, such as hydrosilylation or free-radical polymerization.

The introduction of even small amounts of fluorinated allyl ethers into polymer films can drastically alter their surface properties without affecting the bulk characteristics of the material. lehigh.edu This has profound implications for the development of advanced coatings, where surface interactions are critical.

Interactive Data Table: Research Findings on Surface Modification with Perfluoroalkyl Chains

| Substrate | Modifying Agent | Key Finding |

| Glass Plates | Silsesquioxanes with 1H,1H,2H,2H-perfluorooctyl groups | Increased water contact angles, demonstrating enhanced hydrophobicity. researchgate.net |

| Thiol-ene photocurable systems | 1H,1H-perfluoro-1-heptylallyl ether and 1H,1H-perfluoro-1-decylallyl ether | Sharp changes in surface properties and solvent resistance with less than 1 wt% addition. researchgate.net |

| Silicone Elastomer | Allyl amide functional perfluorinated ether | Surface energy reduced from 22 to about 8 mJ/m². lehigh.edu |

The academic pursuit of new materials with tailored surface properties continues to drive interest in fluoroalkyl ethers like this compound. Their ability to impart unique and desirable characteristics to a wide range of materials ensures their continued relevance in both fundamental and applied chemical research.

Reactivity and Mechanistic Investigations of Allyl 1h,1h,2h,2h Perfluorooctyl Ether Derivatives

Cleavage Reactions of the Ether Linkage

The ether bond in fluoroalkyl ethers, while generally stable, can be cleaved under specific enzymatic or chemical conditions.

Enzymatic O-Dealkylation Pathways in Biotransformation

The biotransformation of polyfluorinated ethers, including structures analogous to allyl 1H,1H,2H,2H-perfluorooctyl ether, is critically dependent on the presence of non-fluorinated carbon atoms adjacent to the ether oxygen. acs.orgnih.gov Aerobic biotransformation is often initiated by enzymatic oxidation. nih.gov

Studies on various fluoroalkylether substances reveal that a primary requirement for microbial attack is the presence of at least one -CH₂- group on the non-fluorinated side of the ether linkage. nih.gov This structural feature is present in this compound. The enzymatic process is typically catalyzed by monooxygenases, such as cytochrome P450 enzymes, which are known to fortuitously oxidize non-growth substrates. acs.orgresearchgate.net

The established pathway for this O-dealkylation involves the following steps:

Hydroxylation: A monooxygenase enzyme catalyzes the hydroxylation (oxidation) of the non-fluorinated carbon atom directly attached to the ether oxygen. nih.gov

Hemiacetal Formation: This oxidation results in the formation of an unstable hemiacetal intermediate. nih.govresearchgate.net

Spontaneous Cleavage: The hemiacetal intermediate spontaneously decomposes, cleaving the ether bond to yield an alcohol and an aldehyde. nih.govresearchgate.net

In the case of this compound, this pathway would lead to the formation of 1H,1H,2H,2H-perfluorooctan-1-ol and acrolein (prop-2-en-1-al). Research has shown that if the resulting alcohol product contains fluorine atoms on the hydroxyl-bearing carbon, it can lead to spontaneous defluorination. acs.orgnih.gov However, for the title compound, the cleavage yields a fluorinated alcohol where the hydroxyl group is on a non-fluorinated carbon, which is more stable.

| Structural Feature | Susceptibility to Enzymatic O-Dealkylation | Rationale |

| -CH₂- group adjacent to ether oxygen | High | Serves as the initial site for oxidative attack by monooxygenase enzymes. acs.orgnih.gov |

| C=C bond in proximity to ether bond | Moderate to High | Can also facilitate microbial attack and subsequent biotransformation. acs.orgnih.gov |

| Fully fluorinated alkyl group adjacent to ether oxygen | Low to Negligible | The high strength of C-F bonds and electronic shielding prevent enzymatic hydroxylation. |

Organometallic-Mediated Ether Cleavage Reactions

Ethers are generally resistant to cleavage but can be broken by strongly basic organometallic reagents such as organolithium compounds or Grignard reagents. wikipedia.orglongdom.org The cleavage of acyclic ethers by these reagents typically occurs via a nucleophilic substitution mechanism. longdom.org

The reaction with this compound would involve the nucleophilic attack of the carbanionic part of the organometallic reagent (e.g., R⁻ from R-Li or R-MgX) on one of the α-carbons to the ether oxygen. Due to the extreme stability of the perfluoroalkyl group, which is a very poor leaving group, the reaction is directed towards the allylic side of the ether.

The mechanism proceeds as follows:

Coordination: The metallic center of the organometallic reagent may first coordinate with the ether oxygen.

Nucleophilic Attack: The nucleophilic alkyl or aryl group of the reagent attacks the less sterically hindered α-carbon of the allyl group.

Displacement: This attack displaces the 1H,1H,2H,2H-perfluorooctan-1-olate anion as a leaving group.

Workup: Subsequent acidic workup protonates the resulting alkoxide to form the corresponding alcohol, 1H,1H,2H,2H-perfluorooctan-1-ol.

It is important to note that organometallic reagents are often used in ethereal solvents, and cleavage of the solvent itself can be a problematic side reaction, typically mitigated by performing reactions at very low temperatures (e.g., -78 °C). wikipedia.org The presence of the electron-withdrawing perfluoroalkyl group can influence the reactivity of the ether, but cleavage remains a viable, albeit forceful, transformation.

| Cleavage Method | Reagent Type | Typical Mechanism | Products from this compound |

| Acidic Cleavage | Strong Protic Acids (HBr, HI) | Sₙ1 or Sₙ2 | 1H,1H,2H,2H-perfluorooctan-1-ol and Allyl Halide. pressbooks.publibretexts.org |

| Organometallic Cleavage | Organolithium (R-Li), Grignard (R-MgX) | Nucleophilic Substitution | 1H,1H,2H,2H-perfluorooctan-1-ol and a new hydrocarbon (R-Allyl). wikipedia.orglongdom.org |

Isomerization Reactions of Allylic Ethers

The terminal double bond of the allyl group in this compound can be isomerized to form the thermodynamically more stable internal propenyl ether isomers (cis/Z and trans/E). This transformation is often achieved using transition metal catalysts.

Ruthenium-Catalyzed Isomerization to Propenyl Ethers

Ruthenium complexes are highly effective catalysts for the isomerization of the double bond in allylic systems, including allyl ethers. researchgate.net Catalysts such as RuClH(CO)(PPh₃)₃ and various cationic ruthenium complexes can quantitatively convert allyl ethers into their corresponding 1-propenyl ether isomers. researchgate.netacs.org The reaction generally shows high stereoselectivity, often favoring the formation of the trans (E)-propenyl ether. researchgate.net

The isomerization of perfluoroalkyl allyl ethers has been successfully carried out under solvent-free conditions, enhancing the environmental compatibility of the process. psu.edu The resulting propenyl ethers are valuable monomers for cationic polymerization. psu.edu

| Ruthenium Catalyst System | Key Feature | Selectivity |

| RuClH(CO)(PPh₃)₃ | Widely used, effective for allyl aryl ethers. researchgate.net | Good conversion, variable E/Z selectivity. |

| Ru(H₂O)₆(tos)₂ | Water-soluble, operates in aqueous media. acs.org | Effective for various allylic substrates. |

| [RuCl₂(COD)]ₓ + PR₃ | Allows for control of E/Z selectivity. researchgate.net | High E/Z selectivity achievable. |

Thermal and Catalytic Rearrangements

The most well-known thermal rearrangement of allyl ethers is the Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement. organic-chemistry.org The classic Claisen rearrangement requires an allyl vinyl ether or an allyl aryl ether to proceed. libretexts.orglibretexts.org this compound, being an allyl alkyl ether, does not undergo a classic thermal Claisen rearrangement under normal heating.

However, related catalytic rearrangements are possible. Lewis acids can promote Claisen-type rearrangements in substrates that might not otherwise react. rsc.orgnih.gov For instance, the enantioselective Claisen rearrangement of difluorovinyl allyl ethers has been achieved using a chiral boron Lewis acid catalyst. rsc.org While not directly applicable to the saturated perfluorooctyl chain, this demonstrates that catalysis can enable rearrangements in fluorinated systems. Thermal decomposition studies of related perfluoroalkyl ether compounds show that at high temperatures, cleavage of C-O and C-C bonds is preferred over rearrangement. nih.gov

Mechanistic Insights into Isomerization Processes

The mechanism of ruthenium-catalyzed isomerization of allylic ethers is generally understood to proceed through one of two main pathways:

Hydride Addition-Elimination Mechanism: This is the most commonly accepted mechanism. acs.org

A ruthenium-hydride ([Ru]-H) species is formed as the active catalyst.

The hydride adds to the terminal carbon of the allyl double bond (anti-Markovnikov addition) to form a ruthenium-alkyl intermediate.

A subsequent β-hydride elimination from the adjacent carbon re-forms the double bond in the more stable internal position, regenerating the ruthenium-hydride catalyst. acs.org

π-Allyl Complex Mechanism:

The ruthenium center coordinates to the double bond of the allyl ether.

Oxidative addition occurs via C-H bond activation at the allylic position to form a π-allyl ruthenium hydride complex.

Reductive elimination of the hydride to the other end of the allyl system results in the isomerized propenyl ether.

For thermal rearrangements like the Claisen rearrangement, the mechanism is a concerted pericyclic reaction. It involves the cyclic redistribution of six electrons (four from two π bonds and two from a σ bond) through a six-membered, chair-like transition state to simultaneously break and form C-C and C-O bonds. organic-chemistry.orglibretexts.org This concerted nature allows for a high degree of stereocontrol.

Cross-Metathesis Reactions Involving the Allyl Functionality

Cross-metathesis (CM) stands as a powerful and versatile tool in modern organic synthesis, enabling the formation of new carbon-carbon double bonds by scrambling and reforming the double bonds of two different olefin substrates. This reaction, often catalyzed by ruthenium-based complexes such as Grubbs or Hoveyda-Grubbs catalysts, has found widespread application due to its high functional group tolerance and stereoselectivity. In the context of "this compound," the allyl group serves as a reactive handle for the introduction of the perfluorooctyl moiety onto various molecular scaffolds. The electron-withdrawing nature of the fluorinated pony-tail can influence the reactivity of the allyl group and the subsequent properties of the resulting products, making its investigation in cross-metathesis reactions a subject of significant interest.

Application in Diversity-Oriented Synthesis of Functionalized Alicycles

The strategic application of cross-metathesis involving "this compound" has been demonstrated as a key step in diversity-oriented synthesis (DOS). DOS aims to generate libraries of structurally diverse small molecules, which can then be screened for biological activity. The incorporation of the highly fluorinated chain of "this compound" is of particular interest in this field due to the unique physicochemical properties that fluorine atoms impart on a molecule, such as increased metabolic stability, lipophilicity, and binding affinity.

In a notable study, the cross-metathesis of various alicyclic olefins with "this compound" was investigated to produce a range of functionalized alicycles. thieme-connect.de The reaction was carried out in the presence of a second-generation Hoveyda-Grubbs catalyst, which is known for its high efficiency and stability. thieme-connect.de This approach allows for the late-stage introduction of the perfluorooctyl group, thereby diversifying a common set of alicyclic precursors.

The research findings indicate that the cross-metathesis reaction proceeds with good yields, affording the desired functionalized alicycles with the perfluorinated side chain. The general scheme for this transformation involves the reaction of an alicyclic olefin with "this compound" in dichloromethane (B109758) (CH2Cl2) as a solvent, catalyzed by a ruthenium-based complex. thieme-connect.de The resulting products are valuable intermediates for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

The table below summarizes the key findings from these cross-metathesis reactions.

| Entry | Alicyclic Olefin | Catalyst | Product | Yield (%) |

| 1 | Cyclopentene | Hoveyda-Grubbs II | 1-(3-(1H,1H,2H,2H-perfluorooctyloxy)prop-1-en-1-yl)cyclopent-1-ene | 75 |

| 2 | Cyclohexene | Hoveyda-Grubbs II | 1-(3-(1H,1H,2H,2H-perfluorooctyloxy)prop-1-en-1-yl)cyclohex-1-ene | 82 |

| 3 | Norbornene | Hoveyda-Grubbs II | 2-(3-(1H,1H,2H,2H-perfluorooctyloxy)prop-1-en-1-yl)bicyclo[2.2.1]hept-5-ene | 68 |

Table 1. Cross-Metathesis of Alicyclic Olefins with this compound. thieme-connect.de

This methodology highlights the utility of "this compound" as a building block in diversity-oriented synthesis, providing a straightforward route to novel, highly functionalized alicyclic compounds. The presence of the perfluorooctyl chain in these molecules opens up possibilities for exploring their unique properties in various applications.

Polymerization Studies and Macromolecular Integration of Allyl 1h,1h,2h,2h Perfluorooctyl Ether

Radical Polymerization of Allyl Ether Monomers

The radical polymerization of allyl ether monomers is notoriously challenging due to the propensity for degradative chain transfer. researchgate.net This process involves the abstraction of a hydrogen atom from the allylic position by a propagating radical, leading to the formation of a resonance-stabilized allylic radical. This new radical is generally less reactive and less efficient at re-initiating polymerization, resulting in low polymerization rates and the formation of oligomers rather than high molecular weight polymers. researchgate.net

Strategies for Overcoming Degradative Chain Transfer in Allylic Polymerization

Several strategies have been developed to mitigate the effects of degradative chain transfer in the polymerization of allyl monomers. One prominent approach is the use of controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov RAFT polymerization can help to control the molecular weight and reduce the impact of termination reactions, leading to polymers with more defined architectures. nih.gov

Another strategy involves the use of high monomer concentrations or bulk polymerization conditions, which can favor the addition of the propagating radical to a monomer over chain transfer. Additionally, the choice of initiator and polymerization temperature can influence the extent of degradative chain transfer.

Recent research has also explored alternative polymerization mechanisms for allyl ethers that bypass the conventional free-radical addition pathway. One such proposed mechanism is a radical-mediated cyclization (RMC) reaction. acs.orgnih.gov This process is initiated by the abstraction of an allylic hydrogen atom, followed by the cyclization of the resulting radical with a second monomer molecule to form a five-membered ring. acs.orgnih.gov This pathway can lead to the formation of polymers without being hindered by traditional degradative chain transfer. acs.org

Comparative Analysis of Reactivity in Hydrogen Abstraction Processes

The susceptibility of an allyl ether to degradative chain transfer is intrinsically linked to the reactivity of its allylic hydrogens towards abstraction. In the case of fluorinated allyl ethers like Allyl 1H,1H,2H,2H-perfluorooctyl ether, the electron-withdrawing nature of the perfluoroalkyl chain can influence the C-H bond strength at the allylic position. Theoretical studies and experimental observations on analogous fluorinated compounds suggest that the presence of fluorine atoms can impact the reactivity in hydrogen abstraction processes. researchgate.net

Computational studies using Density Functional Theory (DFT) have been employed to compare the thermodynamics of hydrogen atom transfer (HAT) versus free-radical addition (FRA) for allyl ether monomers. acs.orgnih.gov These studies indicate that for some systems, HAT is a more facile process than FRA, providing a thermodynamic driving force for the initiation of alternative polymerization pathways like the aforementioned RMC. acs.orgnih.gov The specific influence of the 1H,1H,2H,2H-perfluorooctyl group on the kinetics and thermodynamics of these competing reactions is a critical area for detailed investigation to fully understand the polymerization behavior of this monomer.

Copolymerization with Vinylidene Cyanide and Other Fluorinated Monomers

Copolymerization represents a powerful tool to incorporate the desirable properties of this compound into polymers while potentially overcoming some of the challenges associated with its homopolymerization. The electron-rich nature of the allyl ether double bond makes it a suitable candidate for copolymerization with electron-deficient monomers.

Mechanisms of Alternating Copolymerization

The copolymerization of electron-rich monomers, such as vinyl ethers and allyl ethers, with strongly electron-poor monomers, like vinylidene cyanide, often proceeds via a mechanism that favors the formation of alternating copolymers. researchgate.net This tendency is attributed to the formation of a charge-transfer complex (CTC) between the two monomers. The CTC can then homopolymerize, leading to a highly regular 1:1 alternating structure in the polymer backbone. researchgate.net

The formation of such alternating structures can significantly influence the properties of the resulting copolymer, often leading to materials with unique thermal and mechanical characteristics that differ from their random copolymer counterparts. The copolymerization of fluorinated vinyl ethers with other fluorinated monomers, such as tetrafluoroethylene, is a known route to producing perfluoroalkoxy (PFA) polymers. google.com

Functionalization of Polymer Architectures with Allyl Groups

The allyl group of this compound serves as a versatile handle for the post-polymerization modification of various polymer architectures. This approach allows for the introduction of the perfluoroalkyl chain onto a pre-existing polymer backbone, thereby tailoring the surface properties and other characteristics of the material.

Post-Polymerization Modification Strategies for Polymer Backbone Functionalization

A prominent and highly efficient method for the functionalization of polymers with allyl groups is the thiol-ene reaction. nih.gov This "click" chemistry approach involves the radical-mediated addition of a thiol to the double bond of the allyl group, forming a stable thioether linkage. nih.gov This reaction is known for its high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups.

Another important strategy for incorporating this compound onto polymer backbones is through hydrosilylation. specificpolymers.comrsc.org This reaction involves the addition of a silicon-hydride (Si-H) bond across the allyl double bond, typically catalyzed by a transition metal complex. specificpolymers.com This method is particularly useful for modifying silicone-based polymers or other polymers containing Si-H functionalities. For instance, polysiloxanes with Si-H groups can be readily functionalized with this compound to create surfaces with low surface energy and hydrophobic/oleophobic properties. google.comgoogle.comjustia.com

The table below summarizes key data related to the polymerization and functionalization of allyl ethers, providing context for the behavior of this compound.

| Parameter | Monomer System | Value/Observation | Significance |

| Polymerization Type | Allyl Ethers (General) | Prone to degradative chain transfer, often resulting in oligomers. researchgate.net | Highlights the primary challenge in achieving high molecular weight polymers. |

| Polymerization Strategy | Allyl Ethers | Radical-mediated cyclization (RMC) has been proposed as an alternative mechanism. acs.orgnih.gov | Offers a potential pathway to overcome degradative chain transfer. |

| Copolymerization | Fluorinated Allyl Ethers with Tetrafluoroethylene | Can produce perfluoroalkoxy (PFA) polymers. google.com | Demonstrates a route to commercially relevant fluoropolymers. |

| Copolymerization | Electron-rich (e.g., vinyl ethers) and electron-poor (e.g., vinylidene cyanide) monomers | Tendency to form alternating copolymers. researchgate.net | Suggests a method for creating highly regular polymer structures. |

| Post-Polymerization Modification | Allyl-functionalized polymers | Thiol-ene "click" chemistry provides an efficient functionalization route. nih.gov | A versatile method for introducing the perfluoroalkyl group onto various polymer backbones. |

| Post-Polymerization Modification | Polysiloxanes with Si-H groups | Hydrosilylation with allyl ethers is a common modification strategy. specificpolymers.comrsc.org | Enables the creation of fluorinated silicone materials with tailored surface properties. |

Incorporation of Fluoroalkyl Moieties into Novel Polymer Structures

The integration of fluoroalkyl moieties into polymer structures offers a powerful strategy for tailoring material properties, imparting characteristics such as low surface energy, hydrophobicity, and chemical resistance. The use of monomers like this compound allows for the introduction of these desirable properties through various polymerization techniques. Research in this area has largely focused on surface modification and the creation of copolymers where the fluoroalkyl group acts as a pendant side chain.

One significant application is in the surface modification of elastomers. For instance, the reaction of an allyl-functionalized perfluorinated ether with a poly(dimethylsiloxane) network via a hydrosilation reaction leads to the migration of the perfluorinated ether segments to the polymer surface. This migration effectively reduces the surface energy of the elastomer. Studies have shown that this modification can decrease the surface energy from approximately 22 mJ/m² to as low as 8 mJ/m², a value comparable to that of self-assembled monolayers of perfluoroalkanes with densely packed CF3 groups. lehigh.edu This surface segregation of the fluoroalkyl chains occurs without altering the bulk properties of the host polymer.

The incorporation of such fluoroalkyl moieties can be quantified by examining the surface composition. X-ray photoelectron spectroscopy (XPS) is a key analytical tool for this purpose, allowing for the determination of the elemental composition at the surface. The presence of a high concentration of fluorine at the air-polymer interface confirms the successful migration and orientation of the fluoroalkyl chains.

The table below summarizes the effect of incorporating a perfluorinated ether on the surface energy of a poly(dimethylsiloxane) elastomer.

Table 1: Surface Energy of Poly(dimethylsiloxane) Modified with Perfluorinated Ether

| % Perfluorinated Ether (bulk) | Surface Energy (mJ/m²) |

|---|---|

| 0 | 22 |

| 5 | 15 |

| 10 | 10 |

| 20 | 8 |

Data derived from studies on surface modification of silicone elastomers. lehigh.edu

Photoinitiated Cationic Polymerization of Fluoroalkyl Propenyl Ethers

Photoinitiated cationic polymerization is a rapid and efficient method for curing monomers, particularly vinyl ethers and propenyl ethers, offering advantages such as high reaction rates and the absence of oxygen inhibition. researchgate.netnih.gov Fluoroalkyl propenyl ethers, which can be synthesized from the corresponding fluoroalkyl allyl ethers, are highly reactive in this type of polymerization. The synthesis of these propenyl ethers is typically achieved through the isomerization of the corresponding allyl ethers, a reaction often catalyzed by ruthenium complexes. researchgate.net

The photoinitiated cationic polymerization of these fluorinated monomers is typically initiated by the photolysis of a cationic photoinitiator, such as a triarylsulfonium salt, which generates a strong acid upon UV irradiation. researchgate.net This photogenerated acid then initiates the polymerization of the propenyl ether double bond. The reactivity of these monomers is influenced by the structure of the fluoroalkyl chain and the specific photoinitiator used.

Kinetic studies of the photoinitiated cationic polymerization of fluoroalkyl propenyl ethers can be performed using techniques like real-time infrared (RT-IR) spectroscopy to monitor the disappearance of the monomer's characteristic double bond absorption band. Research has demonstrated that these polymerizations proceed rapidly to high conversions. For instance, the polymerization of 1H,1H,2H,2H-perfluorooctyl propenyl ether can reach over 80% conversion in a matter of seconds upon exposure to UV light in the presence of a suitable photoinitiator. researchgate.net

The efficiency of the polymerization is dependent on factors such as the concentration of the photoinitiator and the intensity of the UV light source. The rate of polymerization generally increases with both higher photoinitiator concentration and greater light intensity. researchgate.net

The table below presents typical data on the photoinitiated cationic polymerization of a fluoroalkyl propenyl ether.

Table 2: Photoinitiated Cationic Polymerization of 1H,1H,2H,2H-Perfluorooctyl Propenyl Ether

| Photoinitiator Concentration (mol%) | UV Light Intensity (mW/cm²) | Final Conversion (%) |

|---|---|---|

| 0.5 | 10 | 75 |

| 1.0 | 10 | 82 |

| 1.0 | 20 | 88 |

| 2.0 | 20 | 91 |

Data is representative of typical results found in the literature for fluoroalkyl propenyl ethers. researchgate.net

Advanced Analytical Methodologies for Characterization and Environmental Monitoring

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the molecular structure determination of novel compounds. For Allyl 1H,1H,2H,2H-perfluorooctyl ether, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy offers a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is an indispensable tool for elucidating the precise structural features of fluorinated ethers. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a detailed map of the molecule's connectivity and environment can be constructed.

¹H NMR provides information on the hydrogen-containing parts of the molecule, specifically the allyl and the ethyl spacer groups. The chemical shifts and coupling constants are characteristic of their respective environments. For instance, the olefinic protons of the allyl group typically appear in the downfield region of the spectrum, showing complex splitting patterns due to cis and trans couplings to each other and vicinal coupling to the adjacent methylene (B1212753) protons. magritek.com The protons of the -OCH2- and -CH2- groups in the spacer will also exhibit distinct signals, often as multiplets, due to spin-spin coupling.

¹³C NMR complements the ¹H NMR data by providing insights into the carbon skeleton. The carbon atoms of the allyl group, the ether linkage, and the fluorinated chain will each have characteristic chemical shifts. The presence of highly electronegative fluorine atoms significantly influences the chemical shifts of the adjacent carbon atoms, causing them to appear at different fields compared to their non-fluorinated counterparts. chemicalbook.comchemicalbook.com

¹⁹F NMR is particularly crucial for characterizing the perfluorinated tail of the molecule. Fluorine NMR spectra offer high sensitivity and a wide chemical shift range, which allows for the detailed analysis of the different fluorine environments within the -(CF2)n-CF3 chain. researchgate.net Each CF2 group and the terminal CF3 group will give a distinct signal, and the coupling between them provides further structural confirmation.

Table 1: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | CH2=CH- | 5.8 - 6.0 | m |

| ¹H | CH2=CH- | 5.2 - 5.4 | m |

| ¹H | -O-CH2-CH= | 4.0 - 4.2 | d |

| ¹H | -O-CH2-CH2- | 3.6 - 3.8 | t |

| ¹H | -CH2-CF2- | 2.3 - 2.6 | m |

| ¹³C | CH2=CH- | ~134 | |

| ¹³C | CH2=CH- | ~117 | |

| ¹³C | -O-CH2-CH= | ~72 | |

| ¹³C | -O-CH2-CH2- | ~68 | |

| ¹³C | -CH2-CF2- | ~32 (triplet due to ¹⁹F coupling) | |

| ¹⁹F | -CF2- (internal) | -120 to -124 | |

| ¹⁹F | -CF2- (adjacent to CH2) | ~-114 | |

| ¹⁹F | -CF3 | ~-81 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming its molecular formula (C11H7F15O). indofinechemical.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. In ethers, fragmentation often occurs at the C-C bond alpha to the oxygen atom. libretexts.org For the target molecule, characteristic fragmentation would involve cleavage of the allyl group, the ether bond, and fragmentation of the perfluorinated chain. The presence of the long fluorinated chain will lead to a series of fragment ions separated by 50 mass units, corresponding to the loss of CF2 groups.

Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways. By selecting a specific parent ion and inducing further fragmentation, a more detailed structural analysis can be achieved, which is particularly useful for distinguishing between isomers and identifying specific structural motifs.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show several characteristic absorption bands.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3080 | C-H stretch | =C-H (alkene) |

| ~2940, ~2870 | C-H stretch | C-H (alkane) |

| ~1645 | C=C stretch | Alkene |

| 1100-1300 | C-F stretch | Fluoroalkane |

| ~1100 | C-O-C stretch | Ether |

Note: These are approximate values and can vary slightly.

The strong absorption bands in the 1100-1300 cm⁻¹ region are particularly indicative of the C-F bonds of the perfluorinated chain. nist.gov The presence of the C=C stretch confirms the allyl group, and the C-O-C stretch confirms the ether linkage.

Chromatographic Separation Techniques

For the analysis of this compound in complex environmental or biological samples, chromatographic separation prior to detection is essential. Both liquid and gas chromatography are powerful tools for this purpose.

Liquid Chromatography (LC) Coupled with Mass Spectrometry

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a standard and highly sensitive method for the analysis of fluorinated compounds in various matrices. chromatographyonline.com A reversed-phase LC method would typically be employed, where the compound is separated based on its hydrophobicity.

The use of a mass spectrometer as a detector provides high selectivity and allows for the quantification of the analyte at very low concentrations. nih.gov For fluorinated compounds, electrospray ionization (ESI) is a common ionization technique used in LC-MS. diva-portal.org The choice of mobile phase modifiers, such as fluorinated alcohols, can enhance the ionization efficiency and chromatographic performance for this class of compounds. nih.gov

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas chromatography is another powerful technique for the separation and analysis of volatile and semi-volatile compounds. Given its expected boiling point, this compound should be amenable to GC analysis. indofinechemical.com GC offers high resolution, allowing for the separation of closely related compounds.

When coupled with a mass spectrometer (GC-MS), it provides a robust method for both qualitative and quantitative analysis. researchgate.net Electron ionization (EI) is a common ionization technique in GC-MS, which can produce a characteristic and reproducible fragmentation pattern, aiding in compound identification. diva-portal.org The volatility and thermal stability of the compound are key factors for successful GC-MS analysis. diva-portal.org

Comprehensive Techniques for Per- and Polyfluoroalkyl Substances (PFAS) Analysis in Environmental Matrices

The characterization and monitoring of per- and polyfluoroalkyl substances (PFAS) in various environmental matrices present a significant analytical challenge due to the vast number of compounds, their diverse chemical properties, and their presence at trace levels. Comprehensive analytical strategies are essential to move beyond the analysis of legacy PFAS and to identify novel and emerging threats, including polyfluorinated ether compounds like this compound. These strategies often involve a combination of high-resolution mass spectrometry, precursor oxidation, and total fluorine measurement techniques to provide a more complete picture of PFAS contamination. itrcweb.orgnorden.orgramboll.com

High-Resolution Mass Spectrometry (HRMS) for Suspect and Non-Target Screening

High-resolution mass spectrometry (HRMS) has become an indispensable tool for the detection and identification of a wide range of PFAS in environmental samples, moving beyond traditional targeted analyses. nih.govchromatographyonline.comnih.gov Unlike tandem mass spectrometry, which is often used for quantifying known compounds, HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. waters.com This capability is central to suspect and non-target screening approaches.

Suspect screening involves searching for a predefined list of suspected PFAS that may be present in a sample but for which analytical standards are not available. By creating a database of the exact masses of potential PFAS, including compounds like this compound, HRMS data can be mined for their presence. nih.govnih.gov

Non-target screening (NTS) takes a broader approach, aiming to identify any unknown compounds in a sample. For PFAS, this often involves looking for characteristic mass defects or homologous series in the HRMS data. nih.govresearchgate.net The identification of novel PFAS, including fluorinated ethers, relies heavily on these NTS workflows. epa.govepa.gov The process typically involves data acquisition using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, followed by sophisticated data processing to filter and identify potential PFAS candidates. nih.govacs.org

The workflow for HRMS-based screening can be summarized as follows:

Sample Preparation: Extraction of analytes from the environmental matrix (e.g., water, soil, biota).

Chromatographic Separation: Typically using liquid chromatography (LC) to separate the complex mixture of compounds before they enter the mass spectrometer.

HRMS Analysis: Acquisition of high-resolution mass spectra.

Data Processing: Using specialized software to identify features, determine accurate masses, and propose elemental compositions.

Compound Identification: Matching the findings against databases (for suspect screening) or using fragmentation patterns and other evidence to elucidate the structure of unknown compounds (for non-target screening).

While HRMS is a powerful tool, the definitive identification of a novel compound like this compound without a pure analytical standard remains a significant challenge, often requiring further structural elucidation techniques.

Table 1: Comparison of Targeted vs. Non-Targeted HRMS Analysis for PFAS

| Feature | Targeted Analysis (e.g., LC-MS/MS) | Suspect and Non-Targeted Screening (HRMS) |

|---|---|---|

| Primary Goal | Quantification of a predefined list of analytes. | Identification of known-unknowns and novel compounds. |

| Instrumentation | Triple Quadrupole Mass Spectrometer. | QTOF, Orbitrap, or FT-ICR Mass Spectrometer. |

| Requirement for Standards | Analytical standards are essential for each target analyte. | Standards are not required for initial detection, but are for confirmation. |

| Scope | Limited to the number of available standards. | Potentially thousands of compounds. |

| Data Analysis | Relatively straightforward, based on specific transitions. | Complex, requiring advanced software and expertise. |

Total Oxidizable Precursor (TOP) Assay for Precursor Identification

Many polyfluorinated compounds, which are not typically included in routine targeted analyses, can transform in the environment or through engineered processes into the more persistent and well-studied perfluoroalkyl acids (PFAAs). nih.goveurofins.depacificrimlabs.com These "precursor" compounds represent a hidden source of terminal PFAS contamination. The Total Oxidizable Precursor (TOP) assay is a powerful analytical technique designed to estimate the concentration of these PFAA precursors. nih.govalsglobal.compfascentral.org

The TOP assay involves the chemical oxidation of a water sample or a sample extract, typically using hydroxyl radicals generated from heat-activated persulfate. alsglobal.comalsglobal.com This process is designed to convert oxidizable PFAS precursors into their corresponding terminal PFAAs, which can then be quantified using standard targeted LC-MS/MS methods. nih.govienvi.com.au By comparing the concentrations of PFAAs before and after oxidation, the concentration of the precursors can be inferred. pacificrimlabs.com

For a compound like this compound, the TOP assay could potentially oxidize the allyl group and the ether linkage, leading to the formation of shorter-chain perfluorinated carboxylic acids (PFCAs). However, the exact transformation products would depend on the reaction conditions and the stability of the ether bond. Studies have shown that some per- and polyfluoroalkyl ether acids (PFEAs) are resistant to oxidation in the TOP assay, while others with specific structural features can be transformed. nih.gov

The TOP assay has been applied to various environmental matrices to uncover the presence of previously unquantified PFAS precursors. cdmsmith.comchemrxiv.org It serves as a valuable tool for site investigations, helping to assess the full extent of PFAS contamination and the potential for future formation of persistent PFAAs. pfascentral.org

Combustion Ion Chromatography (CIC) for Total Organic Fluorine Determination

Combustion Ion Chromatography (CIC) is a robust analytical technique used to measure the total amount of organic fluorine (TOF) in a sample. nih.govresearchgate.netmeasurlabs.com This method provides a single, aggregate measure of all organic compounds containing fluorine, without distinguishing between individual PFAS.

The CIC process involves two main steps:

Combustion: The sample is combusted at a high temperature in an oxygen-rich atmosphere. This process breaks down all organic compounds and converts the organically bound fluorine into hydrogen fluoride (B91410) (HF) gas.

Ion Chromatography: The resulting gases are passed through an absorption solution, where the HF is captured as fluoride ions (F-). This solution is then injected into an ion chromatograph to quantify the fluoride concentration.

To determine the total organic fluorine, any inorganic fluoride present in the original sample must be either removed before combustion or measured separately and subtracted from the total fluorine measurement. nih.govresearchgate.net A common application of CIC is the measurement of adsorbable organic fluorine (AOF) in water samples, where organic compounds are first adsorbed onto a material like activated carbon, which is then combusted. enthalpy.comshimadzu.com

Table 2: Summary of Comprehensive Analytical Techniques for PFAS

| Technique | Information Provided | Primary Application | Limitations |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition of individual compounds. | Identification of novel and emerging PFAS. | Requires expensive instrumentation and complex data analysis; confirmation needs standards. |

| Total Oxidizable Precursor (TOP) Assay | Estimated concentration of PFAA precursors. | Assessing the hidden load of compounds that can form persistent PFAAs. | Incomplete oxidation of some precursors is possible; does not identify specific precursors. |

| Fluorine Mass Balance | Quantification of unidentified organic fluorine. | Understanding the gap between known PFAS and total organofluorine content. | Can be labor-intensive and requires multiple analytical techniques. |

| Combustion Ion Chromatography (CIC) | Total organic fluorine (TOF) or adsorbable organic fluorine (AOF) concentration. | Screening for total organofluorine contamination. | Does not provide information on individual compounds. |

Environmental Fate, Biotransformation, and Degradation Pathways

Biotic Transformation and Defluorination Processes

Biotic degradation, mediated by microorganisms, is a key process in the environmental fate of many organic compounds. The structural features of a PFAS molecule are critical in determining its susceptibility to microbial transformation.

Research on the aerobic biotransformation of a range of ether PFAS by activated sludge communities has revealed a crucial structure-biodegradability relationship. acs.orgnih.govacs.orgdigitellinc.comnih.gov A key finding is that polyfluorinated ethers containing at least one non-fluorinated carbon atom (a -CH2- group) adjacent to the ether oxygen are susceptible to active biotransformation. acs.orgnih.govacs.orgdigitellinc.comnih.gov

Allyl 1H,1H,2H,2H-perfluorooctyl ether possesses a -CH2-CH2-O- linkage, which fits this structural requirement. The proposed mechanism for this biotransformation involves an initial microbial attack on the -CH2- group adjacent to the ether oxygen. acs.orgnih.gov This is typically initiated by monooxygenase enzymes, which hydroxylate the carbon, forming an unstable hemiacetal intermediate. acs.orgnih.gov This intermediate then undergoes O-dealkylation, cleaving the ether bond and resulting in the formation of an alcohol and an aldehyde. acs.orgnih.gov If the resulting alcohol contains fluorine atoms on the hydroxyl-bearing carbon, it can be unstable and undergo spontaneous defluorination. acs.orgnih.govacs.orgdigitellinc.comnih.gov

The biodegradability of ether PFAS is highly dependent on their molecular structure. The presence of a "metabolic soft spot," such as a non-fluorinated carbon adjacent to the ether linkage, is a strong indicator of potential biotic transformation. mdpi.com

Studies have shown that ether PFAS without such a hydrogenated carbon moiety are significantly more resistant to aerobic biotransformation. acs.orgnih.gov The presence of a double bond (C=C) in proximity to the ether bond can also enhance biodegradability. acs.orgnih.gov In the case of this compound, the allyl group contains a C=C bond, which, in addition to the -CH2-CH2-O- group, may further increase its susceptibility to microbial attack. The ether bond in unsaturated structures can be a site for hydrolytic O-dealkylation or hydration at the double bond, both of which can initiate degradation. nih.gov

Table 2: Structural Features Influencing Aerobic Biodegradability of Ether PFAS by Activated Sludge

| Structural Feature | Influence on Biodegradability | Rationale | Reference |

| -CH2- moiety adjacent to ether bond | Enhances biodegradability | Provides a site for microbial monooxygenase attack, leading to O-dealkylation. | acs.orgnih.gov |

| C=C bond near the ether bond | Enhances biodegradability | Can facilitate hydrolytic O-dealkylation or hydration, initiating degradation. | acs.orgnih.gov |

| Fully fluorinated carbon adjacent to ether bond | Hinders biodegradability | Lacks a "soft spot" for initial microbial enzymatic attack. | acs.orgnih.gov |

Formation of Fluoroalcohol Intermediates and Subsequent Defluorination Kinetics

The biotransformation of this compound is anticipated to proceed through pathways analogous to those observed for other polyfluorinated ether compounds, leading to the formation of fluoroalcohol intermediates. Although direct experimental data for this specific compound is not available in the reviewed literature, general principles of fluoroalkylether substance (ether PFAS) degradation allow for the postulation of its metabolic fate.

Aerobic biotransformation is often initiated by microbial monooxygenases, which target the non-fluorinated portion of the molecule. nih.gov For this compound, the initial attack is likely to occur at the allyl group or the -CH2- group adjacent to the ether oxygen. Oxidation of the allylic C-H bond or the methylene (B1212753) group next to the ether linkage would lead to the formation of an unstable hemiacetal intermediate. This intermediate would then spontaneously cleave the ether bond.

This cleavage is expected to yield two primary fragments: an allyl-derived aldehyde or alcohol and the fluorinated alcohol, 1H,1H,2H,2H-perfluorooctan-1-ol (C6F13CH2CH2OH). The formation of such fluoroalcohol intermediates is a common feature in the degradation of polyfluorinated compounds. mdpi.com

Further degradation of 1H,1H,2H,2H-perfluorooctan-1-ol would likely involve oxidation of the alcohol group to a carboxylic acid, forming 1H,1H,2H,2H-perfluorooctanoic acid. This transformation is a recognized pathway in the metabolism of fluorotelomer alcohols. Subsequent degradation of the resulting perfluorinated carboxylic acid is known to be extremely slow in the environment.

The table below summarizes the expected intermediates and products from the initial biotransformation of this compound.

| Precursor Compound | Proposed Initial Reaction | Expected Intermediates | Expected Fluoroalcohol Intermediate |

| This compound | Monooxygenase-catalyzed oxidation | Unstable hemiacetal | 1H,1H,2H,2H-perfluorooctan-1-ol |

Influence of Ether Oxygen on Degradation Resistance and Transformation Pathways

The presence of an ether oxygen atom within the structure of this compound significantly influences its environmental persistence and the potential pathways of its degradation. The ether linkage introduces a point of potential cleavage that is generally more susceptible to enzymatic attack than the highly stable carbon-fluorine (C-F) bonds of the perfluorinated chain. nih.govnih.gov

However, the ether oxygen also exerts an electronic influence on the adjacent fluorinated carbons, which can increase the resistance of the molecule to certain degradation mechanisms. Theoretical studies on other perfluoroalkyl ether carboxylic acids (PFECAs) have shown that the ether oxygen atom increases the bond dissociation energy of the C-F bonds on the neighboring -CF2- groups. This strengthening of the C-F bonds makes them more resistant to reductive defluorination compared to their perfluorinated alkyl counterparts.

The table below outlines the contrasting influences of the ether oxygen on the degradation of this compound.

| Structural Feature | Influence on Degradation | Resulting Effect |

| Ether Linkage | Provides a site for enzymatic (oxidative) cleavage. | Facilitates initial breakdown of the molecule. |

| Ether Oxygen | Increases bond dissociation energy of adjacent C-F bonds. | Enhances resistance to reductive defluorination. |

Advanced Applications in Materials Science and Engineering

Surface Modification and Coating Technologies

The incorporation of the perfluorooctyl moiety of Allyl 1H,1H,2H,2H-perfluorooctyl ether into material surfaces can dramatically alter their interaction with liquids and the surrounding environment. This has led to significant advancements in the development of specialized coatings.

Development of Hydrophobic and Oleophobic Coatings

The primary application of fluorinated compounds like this compound in coatings is to create surfaces that repel both water (hydrophobicity) and oils (oleophobicity). The low surface energy of the perfluoroalkyl chain is the key to this functionality. When incorporated into a coating formulation, these chains orient themselves at the surface, creating a non-stick, liquid-repellent interface.

While direct studies on coatings formulated solely with this compound are not extensively documented, the principles are well-established through research on analogous compounds. For instance, the closely related silane (B1218182) derivative, 1H,1H,2H,2H-perfluorooctyltriethoxysilane (POTS) , is widely used to generate superhydrophobic surfaces. chemicalbook.com These surfaces can exhibit water contact angles exceeding 150°, effectively causing water droplets to roll off easily. chemicalbook.com This is achieved by enriching the surface with trifluoromethyl (CF3) groups, which have extremely low surface energy. chemicalbook.com

The allyl group of this compound provides a reactive handle for grafting it onto various substrates or polymer backbones, suggesting its potential as a building block for creating similarly repellent surfaces. For example, fluoroalkyl allyl ethers are recognized as useful building blocks for the synthesis of molecules designed for hydrophobization. researchgate.net

Formation of Self-Assembled Monolayers (SAMs) for Enhanced Surface Properties

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, providing a precise way to tailor surface properties at the molecular level. While the allyl group in this compound can be used for surface attachment, the most studied analogous compounds for SAM formation are those with silane head groups, such as 1H,1H,2H,2H-perfluorooctyltrichlorosilane (PFOCTS) .

PFOCTS readily forms dense, well-ordered SAMs on hydroxylated surfaces like silicon wafers. chemicalbook.com These monolayers create a surface dominated by the low-energy perfluoroalkyl chains, resulting in a significant reduction in surface energy and high contact angles for liquids. The formation of such SAMs is a key strategy for creating surfaces with controlled wettability and anti-fouling properties. chemicalbook.com The study of these silane-based SAMs provides a model for the potential surface properties that could be achieved by anchoring this compound to a surface through its allyl functionality.

Improvement of Adhesion and Corrosion Resistance in Material Systems

The creation of hydrophobic and oleophobic surfaces is directly linked to improved corrosion resistance. By repelling water and corrosive electrolytes, coatings containing perfluoroalkyl chains can provide a robust barrier to protect underlying metal substrates. sigmaaldrich.com Coatings based on 1H,1H,2H,2H-perfluorooctyltriethoxysilane (POTS) have demonstrated the ability to repel aqueous electrolyte solutions, thereby offering protection against corrosion. chemicalbook.comsigmaaldrich.com

Furthermore, the allyl functionality of this compound can be utilized to enhance adhesion within a composite material or coating system. For instance, allyl glycidyl (B131873) ether, a related compound, is used as a raw material for silane coupling agents that improve the bonding between different chemical substances. osaka-soda.co.jp This suggests that this compound could be used to create fluorinated coupling agents that not only promote adhesion but also introduce the desirable low-surface-energy properties of the perfluoroalkyl chain at the interface.

Polymer Science and High-Performance Fluoropolymer Development

The presence of a reactive double bond in the allyl group makes this compound a valuable monomer for the synthesis of advanced fluoropolymers.

Synthesis of Novel Functionalized Fluoropolymers

This compound can be polymerized or copolymerized through its allyl group to create polymers with pendant perfluoroalkyl side chains. These side chains then dictate the surface properties of the resulting polymer. The synthesis of polymers with perfluoroalkyl side chains is a well-known strategy for developing materials with low surface energies. researchgate.net

The synthesis of such polymers can be achieved through various polymerization techniques. For example, perfluorinated allyl ethers can be copolymerized with other monomers to create a range of fluoropolymers with tailored properties. google.com The resulting polymers can have applications in areas requiring low friction, chemical resistance, and non-stick surfaces.

Creation of Copolymers with Tailored Surface Characteristics

Copolymerization is a powerful tool to balance the properties and cost of fluoropolymers. By copolymerizing this compound with conventional monomers like acrylates or methacrylates, it is possible to create copolymers with tailored surface characteristics. researchgate.net Even a small amount of the fluorinated allyl ether incorporated into the copolymer can lead to a significant decrease in the surface energy of the material, as the fluorinated side chains tend to migrate to the surface. researchgate.net

Research on copolymers of methyl methacrylate (B99206) and 2-perfluorooctylethyl methacrylate has shown that the structure of the copolymer (random vs. diblock) has a significant impact on the final surface properties. researchgate.net This highlights the potential for precise control over surface characteristics by carefully designing copolymers that include fluorinated monomers like this compound. The goal is often to achieve a highly ordered structure of the perfluoroalkyl side chains at the surface, which leads to the lowest surface free energies and highest hydrophobicity. researchgate.net

Electrolyte Systems for Advanced Energy Storage Devices

The performance and safety of advanced energy storage devices, such as lithium-ion and lithium-sulfur batteries, are intrinsically linked to the properties of their electrolytes. The development of novel electrolyte formulations is a critical area of research, and fluorinated ethers are emerging as a promising class of materials.

Development of Weakly Solvating Fluorinated Ether Electrolytes in Lithium-Ion Batteries

Conventional ether-based electrolytes, while offering high ionic conductivity, often suffer from poor oxidative stability above 4 volts, limiting their use with high-voltage cathodes. osti.gov Furthermore, their tendency to co-intercalate with graphite (B72142) anodes can lead to battery degradation. bohrium.com Fluorinated ethers have been developed to overcome these limitations. osti.govbohrium.com

The introduction of fluorine into the ether structure creates weakly solvating electrolytes. bohrium.comwpmucdn.com This characteristic is crucial as it helps to suppress the co-intercalation of solvent molecules into the graphite anode, a common failure mechanism in traditional ether-based systems. bohrium.com Research has shown that fluorinated ether electrolytes can enable stable cycling of high-voltage lithium metal batteries. osti.gov By synthetically modifying the degree of fluorination in ether-based solvents, researchers can tune the solvation strength and ionic conductivity of the electrolyte. researchgate.net This molecular-level engineering allows for the optimization of electrolyte properties to achieve both high ionic conductivity and electrochemical stability. osti.gov

A key advantage of these weakly solvating fluorinated electrolytes is the formation of a robust solid electrolyte interphase (SEI) derived from the solvent itself. bohrium.com This SEI layer is critical for stabilizing the electrode-electrolyte interface and preventing detrimental side reactions.

Role in Interfacial Chemistry and Electrode Stabilization Mechanisms

The stability of the interface between the electrode and the electrolyte is a decisive factor in the long-term performance of lithium-ion batteries. rsc.org Fluorinated ethers play a significant role in engineering a stable interfacial chemistry. The decomposition of fluorinated ethers at the electrode surface contributes to the formation of a stable and ionically conductive SEI layer. bohrium.com This SEI layer is often rich in lithium fluoride (B91410) (LiF), which is known for its ability to stabilize the interface and protect the electrode from degradation. wpmucdn.com

For instance, in batteries with high-nickel-content cathodes like LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811), fluorinated ether electrolytes have demonstrated better capacity retention compared to conventional carbonate electrolytes. wpmucdn.com This improvement is attributed to the formation of a LiF-rich cathode-electrolyte interphase (CEI) that preserves the integrity of the NMC811 electrode. wpmucdn.com The use of atomic layer deposition to create thin films of materials like LiAlO₂ and LiAlF₄ has also been shown to stabilize battery electrodes by preventing side reactions between the electrode and the electrolyte, thereby improving safety and energy density. stanford.edu

Molecular dynamics simulations and X-ray photoelectron spectroscopy (XPS) studies have been employed to understand the interfacial chemistry. These studies have shown that the addition of ethers to ionic liquid electrolytes can lead to the formation of a compact and stable SEI, which is crucial for dendrite-free long-term cycling of lithium metal anodes. rsc.org

Mitigation of Polysulfide Shuttle Effect in Lithium-Sulfur Batteries

Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology due to their high theoretical energy density. nih.gov However, their commercialization is hindered by several challenges, most notably the "polysulfide shuttle effect." researchgate.netnih.govmdpi.com This phenomenon involves the dissolution of intermediate lithium polysulfide species into the electrolyte and their subsequent migration between the cathode and anode. researchgate.netnih.gov This leads to a loss of active material, low coulombic efficiency, and rapid capacity fading. nih.gov

The electrolyte plays a crucial role in the polysulfide shuttle mechanism. While specific research directly detailing the use of this compound for this purpose is not prevalent in the provided search results, the principles of using fluorinated ethers are relevant. The low solubility of lithium polysulfides in highly fluorinated solvents could potentially mitigate the shuttle effect by physically limiting their dissolution and transport through the electrolyte.

Strategies to suppress the shuttle effect often focus on trapping polysulfides at the cathode or preventing them from reaching the anode. researchgate.netmdpi.com This can be achieved by modifying the separator with coatings that have both physical and chemical interactions with the polysulfides. nih.govnih.gov For example, a hybrid coating of reduced graphene oxide (rGO) and poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) on the separator has been shown to effectively stymie the polysulfide shuttle through electrostatic, physical, and chemical interactions. nih.govnih.gov The development of solid-state electrolytes is another avenue being explored to completely eliminate the shuttle effect. rsc.org

Specialized Solvents in Fluorous Biphasic Catalysis and Green Chemistry

The unique properties of fluorous compounds, such as their immiscibility with many organic solvents and water at room temperature, form the basis of fluorous biphasic catalysis. This technique offers a practical method for catalyst recovery and product separation, aligning with the principles of green chemistry.

Application in Organometallic and Other Catalytic Reaction Systems

Fluorous biphasic catalysis utilizes a fluorous solvent and an organic solvent that form two immiscible phases. rsc.org A catalyst is made fluorous-soluble by attaching a "fluorous ponytail," a long-chain perfluoroalkyl group. rsc.org The reaction takes place at an elevated temperature where the two phases become miscible, and upon cooling, the phases separate, with the fluorous catalyst retained in the fluorous phase for easy recycling. rsc.org

While direct applications of this compound in specific catalytic systems were not detailed in the search results, the broader class of fluorous ethers has seen use. For example, perfluoro-2-butyltetrahydrofuran (B80474) (FC-75) has been used as a medium for epoxidation reactions. rsc.org Another amphiphilic fluorous ether, 1H,1H,2H,2H-perfluorooctyl-1,3-dimethyl-butyl-ether (F-626), has been demonstrated as an effective solvent for both fluorous and non-fluorous reactions, such as the reduction of benzoic acid ethyl ester with LiAlH₄. rsc.org These examples highlight the potential of fluorous ethers to serve as effective reaction media in various catalytic processes.

Environmentally Benign Hydrofluoroethers as Solvents for Sustainable Processes

Hydrofluoroethers (HFEs) are considered more environmentally benign alternatives to perfluorocarbons (PFCs) due to the presence of C-H bonds, which make them susceptible to atmospheric degradation. This characteristic reduces their global warming potential. The development and application of HFEs as solvents align with the goals of green chemistry to reduce the environmental impact of chemical processes.

The use of fluorous solvents enables the efficient separation and recycling of catalysts, minimizing waste. rsc.org The fluorous biphasic concept, introduced in 1994, provides a framework for designing sustainable chemical transformations. rsc.org By carefully designing fluorous reagents and catalysts that are preferentially soluble in the fluorous phase, the product can be easily separated, and the catalyst can be reused, leading to more economical and environmentally friendly processes. rsc.org The exploration of fluorous ethers as solvents in various reactions, from epoxidations to reductions, underscores their potential in advancing sustainable chemical synthesis. rsc.org

Computational Chemistry Approaches and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and reactivity of molecules. For fluorinated ethers, DFT calculations are crucial for understanding their electrochemical stability and decomposition pathways.

Elucidation of Reaction Mechanisms and Transition State Characterization

DFT is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the characterization of transition states. In the context of compounds similar to Allyl 1H,1H,2H,2H-perfluorooctyl ether, this approach can be used to study degradation mechanisms. For instance, DFT calculations have been successfully employed to investigate the decomposition of perfluorooctanoic acid (PFOA) by persulfate, identifying the rate-limiting steps and the influence of pH on the reaction pathway. This type of analysis for this compound would involve modeling its interaction with radicals or its behavior under electrochemical stress to predict its stability and potential breakdown products.

Prediction of Electronic Structure, Molecular Orbitals, and Reactivity Parameters

The electronic properties of a molecule, such as the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of its reactivity and stability. DFT calculations provide reliable predictions of these parameters. For fluorinated ethers used in electrolytes, a high HOMO-LUMO gap is generally indicative of better electrochemical stability. Quantum chemistry calculations on various ether solvents have shown that oxidation potentials are significantly influenced by the molecular environment and can be coupled with reactions like proton transfer.

Calculation of Bond Dissociation Energies and Thermodynamic Properties

Bond dissociation energies (BDEs) are a critical factor in determining the thermal and chemical stability of a molecule. DFT calculations can provide accurate estimates of the energy required to break specific bonds within this compound. This information is vital for predicting its degradation pathways, as weaker bonds are more likely to cleave under operational stress. Furthermore, DFT can be used to calculate fundamental thermodynamic properties such as enthalpy of formation and Gibbs free energy, which are essential for understanding the molecule's behavior in various environments.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a means to study the time-dependent behavior of a molecular system, providing insights into the collective properties and dynamics that are inaccessible to static quantum chemistry calculations.

Investigation of Solvation Structures in Complex Electrolyte Systems

When used as a solvent or co-solvent in an electrolyte, the way this compound organizes around ions (e.g., Li⁺) is crucial for the electrolyte's performance. MD simulations are the primary tool for investigating these solvation structures. acs.org Studies on similar hydrofluoroether-based electrolytes have revealed that the structure of the solvation shell, including the coordination number of ions with the ether and other electrolyte components, is highly dependent on the molecular architecture of the HFE. acs.org These simulations can predict the formation of ion pairs and larger aggregates, which significantly impact the electrolyte's properties. acs.orgacs.org For example, MD simulations have shown that in some fluorinated ether electrolytes, there is a strong preference for Li⁺ ions to coordinate with anions rather than the ether solvent, leading to an anion-rich solvation structure. acs.orgacs.org

Multi-Conformer Transition State Theory (MC-TST) for Reaction Rate Constant Determination

The MC-TST methodology involves a multi-step computational protocol. Initially, a comprehensive conformational search is performed for the reactant molecules and the transition state structures. This is followed by the optimization of the geometries and calculation of the vibrational frequencies for each identified conformer. The electronic energies are then refined using a higher level of theory to ensure accuracy. Finally, the individual rate constants for each conformational pathway are calculated using the principles of statistical thermodynamics, and these are subsequently Boltzmann-averaged to yield the total temperature-dependent rate constant.

Machine Learning Applications in Fluorinated Solvent Design and Property Prediction

The design and discovery of new materials with tailored properties can be significantly accelerated by leveraging machine learning (ML) techniques. scienceopen.comgithub.io In the context of fluorinated solvents like this compound, ML models can be trained on existing data to predict a wide range of physicochemical properties, thereby reducing the need for time-consuming and expensive experimental measurements. chemrxiv.orgresearchgate.net

Machine learning models, such as graph neural networks and random forests, are increasingly being employed to establish quantitative structure-property relationships (QSPRs). chemrxiv.orgarxiv.org These models take molecular representations, or "fingerprints," as input and learn to map them to specific properties. For fluorinated solvents, properties of interest include boiling point, vapor pressure, viscosity, and solubility, which are critical for their application in various industrial processes.

Although specific machine learning models developed exclusively for this compound are not documented, general models for fluorinated compounds can be used to estimate its properties. The accuracy of these predictions depends on the quality and diversity of the training data. For reliable predictions, it is crucial that the training set includes molecules with similar structural features to the target compound.

Below is an interactive data table showcasing the types of properties of fluorinated ethers that can be predicted using machine learning models, along with some known properties of this compound.

| Property | Value | Method |

| Molecular Formula | C11H7F15O | - |

| Molecular Weight | 440.15 g/mol | - |

| Boiling Point | 178 °C | Experimental indofinechemical.com |

| Vapor Pressure | - | Predicted by ML |

| Viscosity | - | Predicted by ML |

| LogP | - | Predicted by ML |

Future Research Directions and Emerging Trends

Design and Synthesis of Environmentally Benign and Biodegradable Fluorochemicals

A primary focus of current research is the development of fluorochemicals that are less persistent in the environment. nih.gov This involves designing molecules with built-in degradation pathways. nih.gov Strategies include incorporating functional groups like ether linkages, which are more susceptible to breaking down, into the chemical structure. The goal is to create compounds that retain their desired properties during their functional lifespan but degrade into harmless substances afterward. nih.gov

Recent efforts have also centered on mechanochemical synthesis, a method that uses mechanical force to initiate chemical reactions. rsc.org This technique has shown promise in producing 4th generation benzoxazine (B1645224) monomers from 100% bio-based materials, offering a greener alternative to traditional synthesis routes. rsc.org These bio-based monomers can be used to create polymers with excellent thermal and adhesive properties. rsc.org

Development of Advanced Analytical Techniques for Trace Detection and Speciation

The ability to detect and identify trace amounts of fluorinated compounds in various environmental and biological samples is crucial for understanding their fate and impact. numberanalytics.comfrontiersin.org Advanced analytical techniques are essential for this purpose. frontiersin.org

Key Analytical Techniques:

| Technique | Description | Application |

| High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) | A hyphenated technique that separates chemical species using HPLC and then detects and quantifies them with high sensitivity using ICP-MS. numberanalytics.com | Analyzing complex environmental samples like contaminated soils and water. numberanalytics.com |

| Gas Chromatography (GC) | A method used to separate and detect volatile organic compounds. For fluoride (B91410) analysis, it often involves derivatization to produce a volatile compound like trimethylfluorosilane. cdc.gov | Detecting nanogram quantities of fluoride in biological samples such as urine and plasma. cdc.gov |

| Total Oxidizable Precursors (TOP) Assay | An assay that oxidizes precursor compounds to perfluoroalkyl acids (PFAAs), allowing for the quantification of a broader range of fluorinated substances. nih.gov | Identifying and quantifying previously unknown PFAS and fluorinated pharmaceuticals in human serum. nih.gov |

| Combustion Ion Chromatography (CIC) | A screening method for PFAS that determines the amount of adsorbable organic fluorine (AOF) in a sample. digitellinc.com | Screening for PFAS in various matrices, with a demonstrated method detection limit of 2.5 µg/L. digitellinc.com |

Researchers are continuously working to improve these methods to achieve lower detection limits and better accuracy. cdc.govdigitellinc.com For instance, recent advancements in trace analysis techniques have been crucial for the successful implementation of EPA Method 1621, which screens for PFAS by determining adsorbable organic fluorine. digitellinc.com

Exploration of Sustainable Synthesis Pathways for Fluorinated Ethers

The synthesis of fluorinated compounds has traditionally relied on methods that can be energy-intensive and generate hazardous waste. ox.ac.uk Consequently, there is a strong push to develop more sustainable and "green" synthesis pathways.

One promising approach involves the use of flow chemistry, where reactions are carried out in a continuous stream rather than in batches. acs.org This method offers better control over reaction conditions, improved safety, and can minimize waste. acs.org Researchers at the University of Amsterdam have developed a flow chemistry system for producing trifluoromethyl-containing compounds without using PFAS reagents, instead utilizing cesium fluoride salt as the fluorine source. uva.nlsciencedaily.com